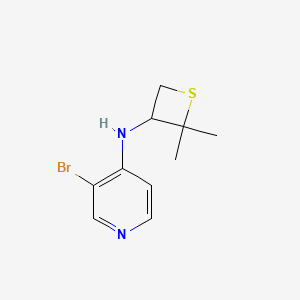
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is a heterocyclic organic compound that features a bromine atom, a pyridine ring, and a thietane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine typically involves multiple steps, starting with the preparation of the pyridine ring and the thietane ring separately, followed by their coupling. One common method involves the bromination of pyridin-4-amine to introduce the bromine atom at the 3-position. The thietane ring can be synthesized through a cyclization reaction involving a suitable precursor. The final step involves coupling the brominated pyridine with the thietane ring under specific reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and green chemistry principles can help in making the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation and Reduction Reactions: Products include oxides and reduced amines.
Coupling Reactions: Products include biaryl compounds.
Aplicaciones Científicas De Investigación
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of materials with specific properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the thietane ring can play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-N-(2,3-dimethylbutan-2-yl)aniline: Similar in structure but with different substituents on the nitrogen atom.
N-(2-methylpentan-2-yl)pyridin-3-amine: Similar pyridine ring but different alkyl substituents.
Uniqueness
3-Bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine is unique due to the presence of the thietane ring, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13BrN2S |
|---|---|
Peso molecular |
273.19 g/mol |
Nombre IUPAC |
3-bromo-N-(2,2-dimethylthietan-3-yl)pyridin-4-amine |
InChI |
InChI=1S/C10H13BrN2S/c1-10(2)9(6-14-10)13-8-3-4-12-5-7(8)11/h3-5,9H,6H2,1-2H3,(H,12,13) |
Clave InChI |
AUQQIUKXOAFSJT-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CS1)NC2=C(C=NC=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl (5R)-5-amino-8-bromo-1,3,4,5-tetrahydro-2-benzazepine-2-carboxylate;13-hydroxy-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12960835.png)


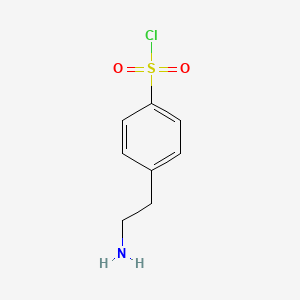
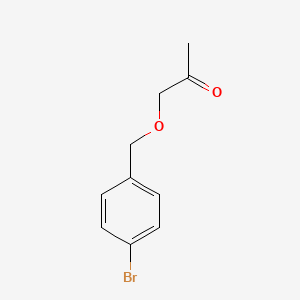
![2,6,7-Trichlorothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12960849.png)
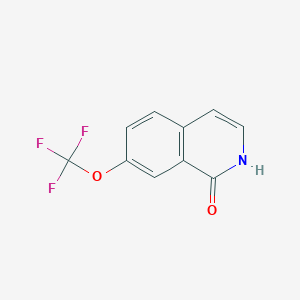
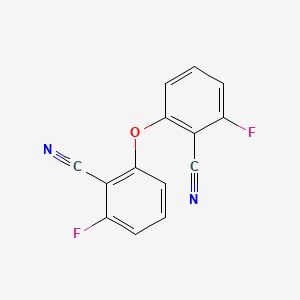
![tert-Butyl 3-bromo-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12960860.png)
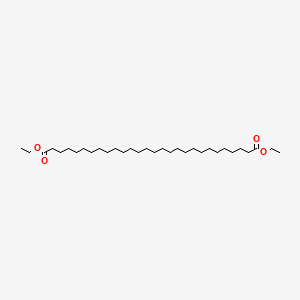

![4,7-Dichloroimidazo[1,2-a]quinoxaline](/img/structure/B12960866.png)

